4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 849207-59-6
VCID: VC0019515
InChI: InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C
Molecular Formula: C₂₈H₃₇NO₁₀
Molecular Weight: 547.59

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

CAS No.: 849207-59-6

Cat. No.: VC0019515

Molecular Formula: C₂₈H₃₇NO₁₀

Molecular Weight: 547.59

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside - 849207-59-6

Specification

CAS No. 849207-59-6
Molecular Formula C₂₈H₃₇NO₁₀
Molecular Weight 547.59
IUPAC Name [(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C

Introduction

Chemical Structure and Identification

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside belongs to the family of fluorogenic glycoside derivatives characterized by a 4-methylumbelliferyl fluorophore linked to a modified galactopyranoside moiety. The compound features several key structural components that define its chemical identity and functional properties.

The molecular structure contains a 4-methylumbelliferyl group (the fluorescent reporter component) connected via a glycosidic bond to a beta-D-galactopyranoside unit that has been modified with an acetamido group at the 2-position and pivaloyl groups at positions 3 and 6. This specific arrangement of functional groups creates a substrate with unique recognition properties for certain enzymes, particularly beta-galactosidases.

The International Chemical Identifier (InChI) for this compound is documented as:
InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1

Physicochemical Properties

Understanding the physicochemical properties of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is essential for researchers working with this compound in laboratory settings. These properties influence how the compound behaves in various experimental conditions and determine appropriate handling, storage, and application protocols.

The available data on this compound reveals several important physical and chemical characteristics:

PropertyValueReference
Melting Point189-191°C (literature value)
Shelf Life1095 days (approximately 3 years)
SolubilitySoluble in Chloroform, DMF, and Methanol
Storage RecommendationStore at -20°C
Molecular Weight547.59408

The solubility profile indicates that the compound dissolves effectively in organic solvents such as chloroform, dimethylformamide (DMF), and methanol. This solubility characteristic is particularly important for preparing stock solutions for enzymatic assays and other experimental applications. The relatively high melting point (189-191°C) suggests a stable crystalline structure, which contributes to its storage stability when properly maintained.

The recommended storage temperature of -20°C and documented shelf life of approximately three years provide guidance for maintaining the compound's integrity during long-term laboratory storage. These storage conditions help preserve the chemical structure and functional properties of the compound, ensuring reliable experimental results over time.

Fluorogenic Properties and Enzymatic Applications

While specific data on 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is limited in the available research literature, its structural similarities with related 4-methylumbelliferyl glycosides suggest comparable fluorogenic properties and enzymatic applications.

The 4-methylumbelliferyl moiety serves as a fluorescent reporter group that remains quenched when bound to the galactopyranoside unit. Upon enzymatic hydrolysis by specific beta-galactosidase enzymes, the glycosidic bond is cleaved, releasing free 4-methylumbelliferone. In alkaline conditions, this released compound becomes deprotonated, resulting in strong fluorescence that can be measured with high sensitivity (typically at excitation wavelength 365 nm and emission wavelength 445 nm) .

This fluorogenic mechanism forms the basis for enzymatic assays using this compound. When the substrate encounters specific enzymes capable of recognizing and hydrolyzing the modified galactopyranoside structure, the resulting fluorescence signal provides a quantitative measure of enzymatic activity. The specific modifications (acetamido and dipivaloyl groups) likely influence the substrate's specificity for particular beta-galactosidase enzymes, potentially making it valuable for distinguishing between different enzyme variants or isoforms.

Research with related compounds has demonstrated temperature-dependent effects on enzyme-substrate interactions. For instance, studies with 4-methylumbelliferyl beta-D-galactopyranoside showed that its fluorescence is quenched when bound to certain proteins, with binding constants that vary with temperature .

Analytical Methodology and Assay Optimization

The analytical methodology for using 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside in enzymatic assays can be informed by studies on related compounds. Research on similar fluorogenic substrates has led to optimized protocols that improve sensitivity, efficiency, and applicability in various experimental settings.

Standard protocols for beta-galactosidase activity determination using fluorogenic substrates typically involve:

  • Preparing the enzyme sample (cell lysates, purified enzymes, or biological fluids)

  • Initiating the enzymatic reaction by mixing the sample with the substrate in an appropriate buffer (commonly citrate-phosphate buffer at pH 4.5)

  • Incubating the reaction mixture at a controlled temperature

  • Terminating the reaction with an alkaline buffer to stop enzymatic activity and enhance fluorescence

  • Measuring the fluorescence signal and calculating enzyme activity based on calibration standards

Research on related compounds has revealed important considerations for optimizing such assays. For instance, studies with 4-MU-β-D-galactopyranoside demonstrated temperature-dependent substrate inhibition, with optimal substrate concentrations of 0.8 mM at 37°C and 0.6 mM at room temperature . This finding suggests that assay conditions, particularly substrate concentration and reaction temperature, should be carefully optimized when working with 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside.

Additionally, research has shown that incubation times can be significantly reduced without compromising assay accuracy. The table below presents enzyme activity data for a related compound at different incubation times and temperatures:

Temperature (°C)Incubation time (min)Enzyme activity (μU/10^6 cells)
252187.8 ± 14.7
255192.2 ± 16.8
2510186.8 ± 16.6
2530198.4 ± 15.6
372437.8 ± 37.6
375433.4 ± 20.6
3710441.6 ± 19.5
3730455.2 ± 29.4

These data demonstrate a linear relationship between reaction time and product formation, indicating that shorter incubation times (as brief as 2 minutes) can provide reliable activity measurements, significantly accelerating analytical workflows.

Structure-Activity Relationships

The structural features of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside provide insights into its potential structure-activity relationships when interacting with beta-galactosidase enzymes. Each modification to the basic galactopyranoside structure likely influences how the substrate binds to enzymes and affects the kinetics of the hydrolysis reaction.

The beta configuration at the anomeric carbon is crucial for recognition by beta-galactosidases, as these enzymes specifically cleave beta-glycosidic bonds. The acetamido group at position 2 introduces a structural feature that mimics naturally occurring N-acetylgalactosamine-containing substrates, potentially enhancing specificity for certain enzyme variants.

The dipivaloyl groups at positions 3 and 6 represent bulky, hydrophobic modifications that may serve multiple purposes:

  • They may enhance the compound's cell permeability by increasing lipophilicity

  • They could protect these positions from unwanted enzymatic modifications

  • They might influence the substrate's binding orientation in the enzyme active site

Studies with related compounds have demonstrated that modification patterns significantly affect substrate recognition and reaction kinetics. For instance, research on 4-methylumbelliferyl beta-D-galactopyranoside has shown temperature-dependent binding interactions with specific proteins, with association constants (Ka) of 2.63 × 10^3 M^-1 at 10°C and 1.58 × 10^3 M^-1 at 15°C . These interactions were characterized as spontaneous, exothermic, and hydrophobic in nature, suggesting similar physicochemical principles may govern the interactions of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside with its target enzymes.

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